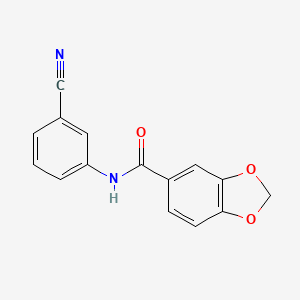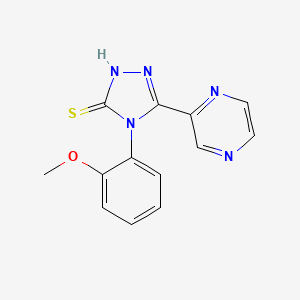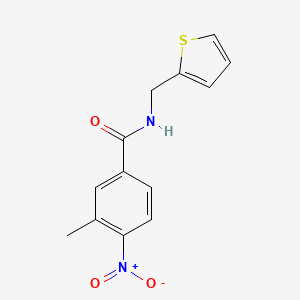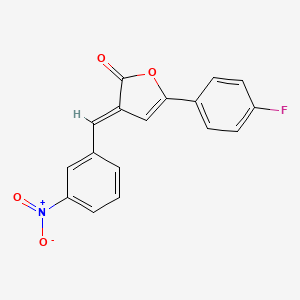
N-(3-cyanophenyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, acylation, and cyclization steps. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions, showcasing a method that could be adapted for N-(3-Cyanophenyl)-1,3-benzodioxole-5-carboxamide (Younes et al., 2020).
Molecular Structure Analysis
Crystallography and spectroscopic techniques are pivotal in the molecular structure analysis. The study by Younes et al. (2020) utilized X-ray single crystallography and density functional theory (DFT) calculations to reveal solid-state properties and hydrogen bonding interactions of benzamide derivatives, techniques that are relevant for analyzing this compound.
Chemical Reactions and Properties
Chemical reactions and properties of related compounds involve interactions with anions and the ability to undergo colorimetric sensing, as demonstrated by the drastic color transition in the presence of fluoride anion observed in benzamide derivatives (Younes et al., 2020). Such reactions highlight the potential functional groups and interactions this compound may exhibit.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure can be inferred from related studies. The solid-state properties and interaction capabilities of similar compounds, like those studied by Younes et al. (2020), provide a basis for understanding the physical characteristics that this compound might possess.
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical agents and stability under different conditions, can be extrapolated from analogous compounds. The ability of benzamide derivatives to act as colorimetric sensors indicates a reactive nature that could be explored for this compound (Younes et al., 2020).
Mécanisme D'action
Target of Action
The primary target of N-(3-cyanophenyl)-1,3-benzodioxole-5-carboxamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein kinase that plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .
Mode of Action
The compound interacts with its target, MAPK14, by inhibiting its activity . This interaction results in changes in the cellular processes regulated by MAPK14, potentially altering cell growth and inflammatory responses .
Biochemical Pathways
These could include the MAPK signaling pathway, which regulates a variety of cellular activities including cell proliferation, differentiation, and apoptosis .
Result of Action
Given its inhibitory action on mapk14, it could potentially alter cellular processes regulated by this kinase, such as cell growth and inflammation .
Propriétés
IUPAC Name |
N-(3-cyanophenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c16-8-10-2-1-3-12(6-10)17-15(18)11-4-5-13-14(7-11)20-9-19-13/h1-7H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUONLCIPPKEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-bromo-4-ethoxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5698771.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5698778.png)


![2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5698795.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5698801.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5698815.png)
![5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)

![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698854.png)
![4-[({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methylene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5698867.png)
